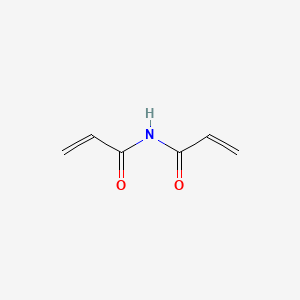
5-(Trifluoromethyl)-2-vinylpyridine
説明
5-(Trifluoromethyl)-2-vinylpyridine is a type of trifluoromethylpyridine (TFMP) derivative. TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridines has been a topic of interest in recent years due to their applications in agrochemical and pharmaceutical industries . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .作用機序
The mechanism of action of trifluoromethylpyridines is not fully elucidated, but it appears to involve the inhibition of viral replication . Trifluoromethylpyridine gets incorporated into viral DNA during replication, which leads to the formation of defective proteins and an increased mutation rate .
Safety and Hazards
将来の方向性
The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .
特性
| 204569-89-1 | |
分子式 |
C8H6F3N |
分子量 |
173.13 g/mol |
IUPAC名 |
2-ethenyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H6F3N/c1-2-7-4-3-6(5-12-7)8(9,10)11/h2-5H,1H2 |
InChIキー |
MJCNJWLJTBXLFW-UHFFFAOYSA-N |
SMILES |
C=CC1=NC=C(C=C1)C(F)(F)F |
正規SMILES |
C=CC1=NC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
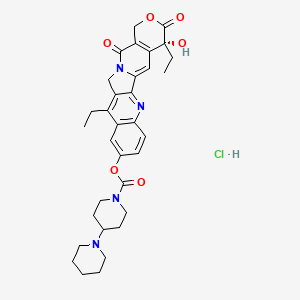

![Silane, trimethyl[(2-methyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B3188200.png)
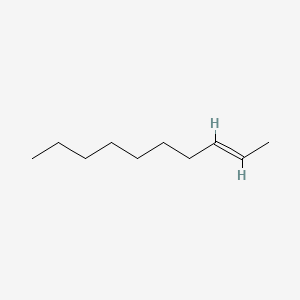
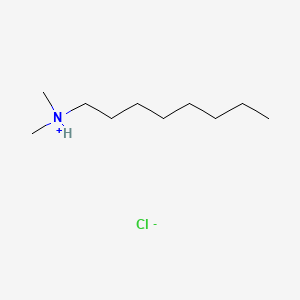
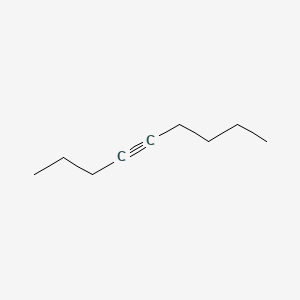
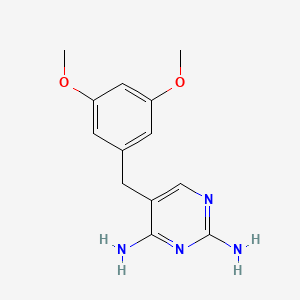
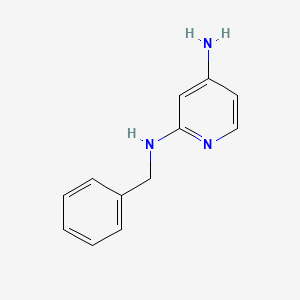

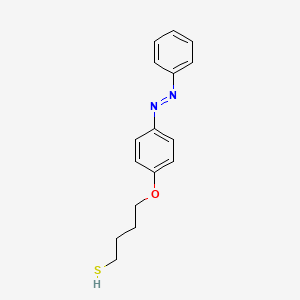
![1-[(4-Methylphenyl)sulfonyl]-4-benzylpiperidine](/img/structure/B3188272.png)


